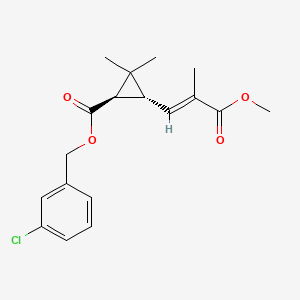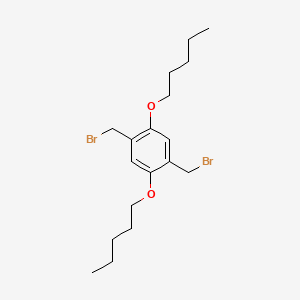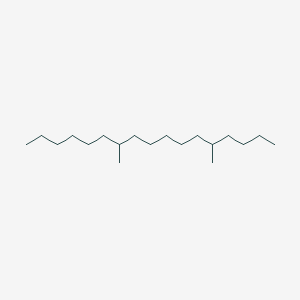
5,11-Dimethylheptadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,11-Dimethylheptadecane is a long-chain hydrocarbon with the molecular formula C19H40. It is known for its role as a sex pheromone component in certain moth species, such as the hemlock looper. This compound is of interest due to its specific stereochemistry and its applications in chemical ecology and synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,11-Dimethylheptadecane can be achieved through various methods. One common approach involves the use of chiral sources such as (S)- and ®-3-hydroxy-2-methylpropanoic acid. The synthesis typically involves multiple steps, including esterification, reduction, and coupling reactions to achieve the desired stereoisomer .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research rather than large-scale commercial use. the principles of organic synthesis, including the use of chiral catalysts and stereoselective reactions, are employed to produce this compound in laboratory settings .
Analyse Chemischer Reaktionen
Types of Reactions: 5,11-Dimethylheptadecane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the formation of shorter-chain hydrocarbons.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms, forming compounds like 5,11-dibromoheptadecane.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine under UV light.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Shorter-chain hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5,11-Dimethylheptadecane has several applications in scientific research:
Chemical Ecology: It is used to study the behavior of moths and other insects, particularly in understanding pheromone communication.
Synthetic Chemistry: The compound serves as a model for studying stereoselective synthesis and the effects of chirality on chemical reactions.
Biological Studies: Research on the interaction between pheromones and insect receptors, contributing to pest control strategies.
Industrial Applications: Although limited, it can be used in the development of synthetic pheromones for pest management.
Wirkmechanismus
The mechanism of action of 5,11-Dimethylheptadecane involves its interaction with specific receptors on the antennae of male moths. The compound’s stereochemistry plays a crucial role in its effectiveness as a pheromone. Only certain stereoisomers elicit a response, indicating that the molecular targets are highly specific. The binding of this compound to these receptors triggers a series of neural responses, leading to the attraction of male moths to the female .
Vergleich Mit ähnlichen Verbindungen
5,9-Dimethylheptadecane: Another sex pheromone component with similar applications in chemical ecology.
3,13-Dimethylheptadecane: Used in the study of pheromone communication in different moth species.
5,9-Dimethyloctadecane: Shares structural similarities and is used in pheromone research
Uniqueness: 5,11-Dimethylheptadecane is unique due to its specific stereochemistry and its role in the pheromone communication of the hemlock looper. Its effectiveness is highly dependent on its stereoisomeric form, making it a valuable compound for studying the relationship between structure and biological activity.
Eigenschaften
CAS-Nummer |
136494-38-7 |
|---|---|
Molekularformel |
C19H40 |
Molekulargewicht |
268.5 g/mol |
IUPAC-Name |
5,11-dimethylheptadecane |
InChI |
InChI=1S/C19H40/c1-5-7-9-11-15-19(4)17-13-10-12-16-18(3)14-8-6-2/h18-19H,5-17H2,1-4H3 |
InChI-Schlüssel |
SHRABZPQLACWEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)CCCCCC(C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


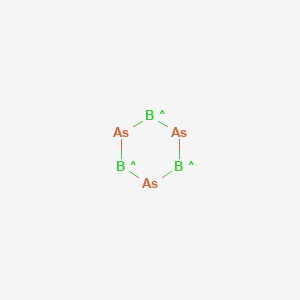
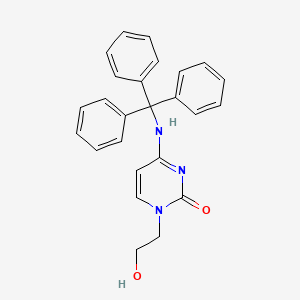
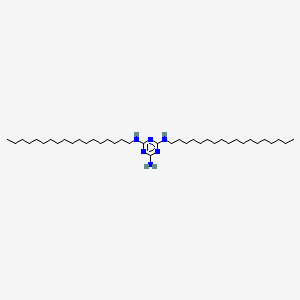
![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14262109.png)
![1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one](/img/structure/B14262111.png)

![2-[(3-Methylphenoxy)methyl]naphthalene](/img/structure/B14262131.png)
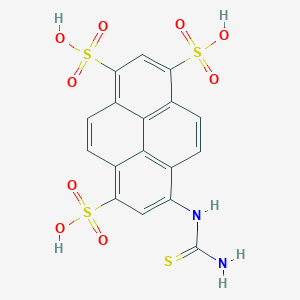

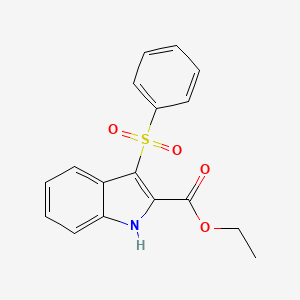
![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)
